molecular formula C10H14BNO4 B1587729 (3-Nitro-4-isobutylphenyl)boronic acid CAS No. 850568-57-9

(3-Nitro-4-isobutylphenyl)boronic acid

Cat. No. B1587729
M. Wt: 223.04 g/mol
InChI Key: BXGWPVQZLGUZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Nitro-4-isobutylphenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of boronic acids, including “(3-Nitro-4-isobutylphenyl)boronic acid”, is often achieved through transition metal-catalyzed reactions such as Suzuki–Miyaura coupling . This process involves the coupling of organoboron compounds with organic halides or pseudohalides .


Molecular Structure Analysis

The molecular structure of “(3-Nitro-4-isobutylphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and an isobutyl group . The boronic acid group can form five-membered boronate esters with diols, which is a key property utilized in many chemical reactions .


Chemical Reactions Analysis

Boronic acids, including “(3-Nitro-4-isobutylphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura cross-coupling, which is a type of carbon–carbon bond-forming reaction . Another notable reaction is the reductive C–N coupling of nitro compounds with boronic acids .

Scientific Research Applications

Material Science and Nanotechnology

Phenylboronic acids have been demonstrated to significantly influence the optical properties of polyethylene glycol-wrapped single-walled carbon nanotubes. The study by Mu et al. (2012) showed that different substitutions on the phenyl ring of boronic acids, including nitro groups, alter the quantum yield of photoluminescence, suggesting their potential in developing sensitive saccharide sensors and in material science applications where optical modulation is critical (Mu et al., 2012).

Catalysis and Organic Synthesis

Boronic acids serve as versatile catalysts in organic synthesis. Hashimoto et al. (2015) discovered a boronic acid catalysis that enables highly enantioselective aza-Michael additions, highlighting the potential of boronic acids in asymmetric synthesis and their role in producing compounds with significant stereochemical complexity (Hashimoto et al., 2015). Similarly, Zheng et al. (2010) employed boronic acid catalysis for selective [3+2] dipolar cycloadditions to unsaturated carboxylic acids, demonstrating their utility in generating small heterocyclic products crucial for pharmaceuticals (Zheng et al., 2010).

Sensing and Detection

Boronic acids are fundamental in developing chemosensors for detecting biologically relevant molecules. Huang et al. (2012) reviewed the progress of boronic acid sensors for various analytes, including carbohydrates and bioactive substances. Their ability to form stable complexes with diols underpins their use in designing fluorescence-based sensors for glucose monitoring, potentially benefiting diabetes management (Huang et al., 2012).

Biomedical Applications

Boronic acid polymers have shown promise in biomedical applications, including drug delivery and tissue engineering. Cambre and Sumerlin (2011) discussed how boronic acid-containing polymers offer unique properties for dynamic and responsive biomaterials. Their ability to interact with saccharides and polyols makes them suitable for creating smart drug delivery systems and sensors that respond to biological stimuli (Cambre & Sumerlin, 2011).

Safety And Hazards

“(3-Nitro-4-isobutylphenyl)boronic acid” is intended for research and development use only and is not recommended for medicinal, household, or other uses . Specific safety data for this compound is not available in the search results.

Future Directions

The future directions in the field of boronic acid research include the development of new synthetic approaches for the preparation of boronic acids and their derivatives . There is also ongoing research into the use of boronic acids in various chemical reactions, including reductive C–N coupling of nitro compounds .

properties

IUPAC Name

[4-(2-methylpropyl)-3-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12(15)16/h3-4,6-7,13-14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGWPVQZLGUZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC(C)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397613
Record name [4-(2-Methylpropyl)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitro-4-isobutylphenyl)boronic acid

CAS RN

850568-57-9
Record name [4-(2-Methylpropyl)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Nitro-4-isobutylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Nitro-4-isobutylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Nitro-4-isobutylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Nitro-4-isobutylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Nitro-4-isobutylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Nitro-4-isobutylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.